molecular formula C26H26N4O3 B11079123 3'-(1H-Indol-3-ylmethyl)-5'-isopropyl-1-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

3'-(1H-Indol-3-ylmethyl)-5'-isopropyl-1-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11079123
M. Wt: 442.5 g/mol
InChI Key: LEKAGIYBNROEHO-UHFFFAOYSA-N
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Description

3’-(1H-Indol-3-ylmethyl)-5’-isopropyl-1-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indole and pyrrole rings, which are fused together in a spiro configuration. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1H-Indol-3-ylmethyl)-5’-isopropyl-1-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole moiety, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions .

The next step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where the indole derivative reacts with a suitable pyrrole precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-(1H-Indol-3-ylmethyl)-5’-isopropyl-1-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction could produce dihydro derivatives.

Scientific Research Applications

3’-(1H-Indol-3-ylmethyl)-5’-isopropyl-1-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The indole moiety is known to interact with biological targets through hydrogen bonding and π-π interactions, which can influence cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Spiro[indole-pyrrolidine] derivatives: Studied for their diverse biological activities.

    Pyrrolo[3,4-C]pyrrole derivatives: Investigated for their electronic properties and potential use in organic electronics.

Uniqueness

What sets 3’-(1H-Indol-3-ylmethyl)-5’-isopropyl-1-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This configuration can enhance the compound’s stability and specificity in binding to biological targets, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-1'-methyl-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C26H26N4O3/c1-14(2)30-23(31)21-19(12-15-13-27-18-10-6-4-8-16(15)18)28-26(22(21)24(30)32)17-9-5-7-11-20(17)29(3)25(26)33/h4-11,13-14,19,21-22,27-28H,12H2,1-3H3

InChI Key

LEKAGIYBNROEHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)C)CC5=CNC6=CC=CC=C65

Origin of Product

United States

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